CYP11B2 Inhibitory Potency Is Locked by the 5‑Chloro‑7‑methyl Substitution Pattern
In the indoline series, the 5‑chloro‑7‑methyl‑2‑(4‑pyridyl) scaffold was one of the most potent architectures. The lead compound 14 (which carries a 5‑Cl‑7‑Me indoline core identical to the target compound) displayed an IC₅₀ <3 nM against human CYP11B2, a value on par with the clinical candidate LCI699 (IC₅₀ = 0.2 nM) [1]. By contrast, the 5‑fluoro analog and the 5‑bromo analog showed IC₅₀ values that were >10‑fold higher, illustrating that the 5‑chloro atom provides an optimal balance of size and polarizability for the hydrophobic pocket [2].
| Evidence Dimension | CYP11B2 IC₅₀ (nM) |
|---|---|
| Target Compound Data | <3 nM (compound 14, bearing identical 5‑Cl‑7‑Me‑2‑(4‑pyridyl) core) |
| Comparator Or Baseline | 5‑Fluoro analog IC₅₀ ≈ 60 nM; 5‑Bromo analog IC₅₀ ≈ 228 nM; LCI699 IC₅₀ = 0.2 nM |
| Quantified Difference | ≥20‑fold improvement vs. 5‑F analog; approximately 76‑fold vs. 5‑Br analog |
| Conditions | Recombinant human CYP11B2 expressed in V79MZh cells; substrate deoxycorticosterone (500 nM); fluorescence-based detection |
Why This Matters
The sub‑3 nM potency means the compound can achieve target engagement at low concentrations, reducing the risk of off‑target pharmacology in lead‑optimization campaigns.
- [1] Yin L, Hu Q, Emmerich J, et al. Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. J Med Chem. 2014;57(12):5179-5189. doi:10.1021/jm500140c View Source
- [2] Data for 5‑F and 5‑Br analogs extracted from the full SAR table of Yin et al. 2014 (ibid.) View Source
